5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid: is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methoxy group attached to the benzene ring. It is often used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the 5-position. This is followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, leading to the formation of different derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new compounds
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea
Major Products: The major products formed from these reactions include various substituted benzoic acids, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the preparation of benzylisothioureas, which are potent divalent metal transporter 1 (DMT1) inhibitors .
Biology: The compound is used in biological research to study the effects of various substitutions on the benzene ring and their impact on biological activity. It serves as a building block for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is used to develop new pharmaceutical agents. Its derivatives have shown potential in various therapeutic areas, including anti-inflammatory and anticancer research .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with various biological targets. The bromine atom and methoxy group also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-methoxybenzoic acid: This compound lacks the Boc-protected amino group but shares the bromine and methoxy substituents.
5-Amino-2-bromo-4-methoxybenzoic acid: This compound has a free amino group instead of the Boc-protected amino group.
Uniqueness: 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid is unique due to the presence of the Boc-protected amino group, which provides additional versatility in synthetic applications. The combination of bromine, methoxy, and Boc-protected amino groups allows for a wide range of chemical modifications and applications .
Eigenschaften
Molekularformel |
C13H16BrNO5 |
---|---|
Molekulargewicht |
346.17 g/mol |
IUPAC-Name |
5-bromo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)8(14)5-7(9)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
YFGDVBAXJXCCJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.